Cas no 2305318-92-5 (N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide)
2305318-92-5 structure
Product Name:N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide
CAS-nummer:2305318-92-5
MF:C17H13FN2OS
MW:312.361325979233
CID:5412640
PubChem ID:154778729
Update Time:2025-06-08
N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2305318-92-5
- Z3405282172
- N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide
- EN300-26605257
- N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide
-
- Inchi: 1S/C17H13FN2OS/c1-3-16(21)19-13-6-4-11(8-10(13)2)17-20-14-9-12(18)5-7-15(14)22-17/h3-9H,1H2,2H3,(H,19,21)
- InChI-sleutel: MEHATIWICGRPGU-UHFFFAOYSA-N
- LACHT: C(NC1=CC=C(C2=NC3=CC(F)=CC=C3S2)C=C1C)(=O)C=C
Berekende eigenschappen
- Exacte massa: 312.07326238g/mol
- Monoisotopische massa: 312.07326238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 433
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 70.2Ų
N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26605257-0.05g |
N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide |
2305318-92-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-(5-Fluoro-2-benzothiazolyl)-2-methylphenyl]-2-propenamide Gerelateerde literatuur
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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